N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a piperazin-1-yl substituent The presence of a trifluoromethyl group on the pyridine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridazin-3-amine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazin-1-yl Group: This step involves the nucleophilic substitution of the pyridazin-3-amine with a piperazine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-amine
- N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyridazin-3-amine
Uniqueness
The unique aspect of N,N-dimethyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-amine lies in the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)14-6-7-15(22-21-14)25-10-8-24(9-11-25)13-5-3-4-12(20-13)16(17,18)19/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNJQAMOPCLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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